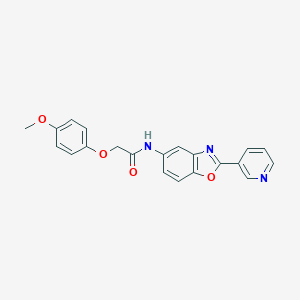
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, also known as DBNBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiophene family, which is known for its diverse biological activities. DBNBS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide involves its reaction with ROS, which leads to the formation of a fluorescent compound. This reaction is thought to occur through the oxidation of the sulfur atom in 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide by ROS. The resulting compound emits a green fluorescent signal, which can be detected using microscopy. This mechanism of action has been extensively studied and validated in various experimental systems.
Biochemical and Physiological Effects:
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In addition to its role as a fluorescent probe for ROS, 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in lab experiments is its high selectivity for ROS. This allows for precise detection and measurement of ROS levels in living cells. Additionally, 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide is relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide is its potential toxicity at high concentrations. Careful dose optimization is necessary to ensure that 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide does not interfere with cellular processes.
未来方向
There are several future directions for research on 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. One area of interest is the development of new derivatives of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide with enhanced properties, such as increased selectivity for specific ROS species or improved stability in living cells. Additionally, further studies are needed to investigate the potential therapeutic applications of 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, such as its use as an anticancer agent or antioxidant. Finally, the development of new imaging techniques that can better visualize 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide in living cells would be a valuable tool for studying its mechanism of action and potential applications.
合成方法
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with benzothiophene-3-carboxylic acid, followed by oxidation with hydrogen peroxide and sulfuric acid. The resulting compound is then treated with sulfuryl chloride to yield 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide. This synthesis method has been optimized to produce high yields of pure 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide, making it a reliable source for research purposes.
科学研究应用
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components, and their levels are often elevated in various pathological conditions. 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide has been found to selectively react with ROS, producing a fluorescent signal that can be visualized using microscopy. This makes 1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide a powerful tool for studying the role of ROS in disease processes.
属性
产品名称 |
1,1-Dioxido-1-benzothien-3-yl 1-naphthyl sulfide |
|---|---|
分子式 |
C18H12O2S2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
3-naphthalen-1-ylsulfanyl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C18H12O2S2/c19-22(20)12-17(15-9-3-4-11-18(15)22)21-16-10-5-7-13-6-1-2-8-14(13)16/h1-12H |
InChI 键 |
KDANPRBBARPZSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CS(=O)(=O)C4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)


![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278571.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)